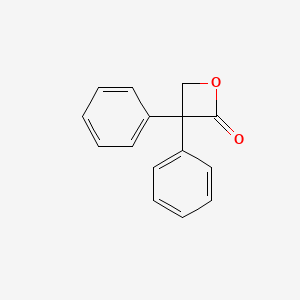

3,3-Diphenyl-2-oxetanone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

16230-71-0 |

|---|---|

Molecular Formula |

C15H12O2 |

Molecular Weight |

224.25 g/mol |

IUPAC Name |

3,3-diphenyloxetan-2-one |

InChI |

InChI=1S/C15H12O2/c16-14-15(11-17-14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 |

InChI Key |

KPURDRXLOMYQAS-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(=O)O1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,3 Diphenyl 2 Oxetanone and Its Derivatives

Cycloaddition Reactions in the Formation of the Oxetanone Core

Cycloaddition reactions offer an efficient route to the oxetanone core by combining two reactive components to form the cyclic structure.

[2+2] Photocycloaddition Strategies (e.g., Paternò-Büchi Reaction)

The Paternò-Büchi reaction, a cornerstone of photochemistry, facilitates the [2+2] cycloaddition of a carbonyl compound and an alkene to yield an oxetane (B1205548). nih.gov This reaction is a classic method for synthesizing four-membered rings under "reagentless" conditions. illinois.edu The mechanism typically involves the excitation of the carbonyl compound to a triplet state, which then adds to the alkene to form a 1,4-biradical intermediate. illinois.edu Subsequent ring closure of this intermediate furnishes the oxetane ring.

While a powerful tool, the Paternò-Büchi reaction can be substrate-dependent and may lead to the formation of side products. nih.gov The regioselectivity and stereoselectivity of the reaction are influenced by the electronic properties and steric hindrance of the reactants. illinois.edu For instance, the reaction of enones with electron-rich olefins generally yields head-to-tail cycloadducts, while electron-deficient olefins tend to produce head-to-head products. illinois.edu Enantioselective variations of this reaction have been developed using chiral catalysts to control the facial selectivity of the cycloaddition. illinois.edunih.gov

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| Enone | Olefin | Cyclobutane | Photochemical | illinois.edu |

| 3-Acetoxyquinolone | Olefin | (-)-Pinolinone | Enantioselective [2+2] photocycloaddition | tum.de |

| Cyclic Enone | Olefin | Cycloadduct | Lewis acid-mediated | nih.gov |

Palladium-Catalyzed Cycloaddition Approaches

Palladium catalysis provides a versatile platform for cycloaddition reactions, offering mild reaction conditions and high selectivity. divyarasayan.org In the context of oxetanone synthesis, palladium-catalyzed [3+2] cycloadditions of trimethylenemethane with ketones have been developed to produce 2,2-disubstituted 4-methylenetetrahydrofurans, which can be precursors to oxetanone derivatives. nih.gov These reactions often utilize phosphoramidite ligands to achieve high enantioselectivity. nih.gov

Furthermore, palladium-catalyzed formal (4+3) cycloadditions of bicyclobutanes with 1,4-O/C dipole precursors have been employed to synthesize oxa-bicyclo[4.1.1]octanes. nih.gov This strategy involves the activation of the cycloaddition partner rather than the bicyclobutane substrate. nih.gov Tandem reactions, such as a Mannich addition followed by a palladium-catalyzed ring closure, have also been utilized to construct furanone rings, which share structural similarities with oxetanones. beilstein-journals.org

| Reactants | Catalyst | Product | Key Feature | Reference |

| Trimethylenemethane, Aryl Ketones | Palladium with phosphoramidite ligand | 2,2-disubstituted 4-methylenetetrahydrofurans | Enantioselective [3+2] cycloaddition | nih.gov |

| Bicyclobutanes, 2-Alkylidenetrimethylene carbonates | Palladium | 2-Oxabicyclo[4.1.1]octanes | Formal (4+3) cycloaddition | nih.gov |

| 4-Chloroacetoacetate esters, Imines | Palladium | 4-Substituted furanones | Tandem Mannich addition-ring closing | beilstein-journals.org |

Ring-Closing Reactions and Intramolecular Cyclization Approaches

Ring-closing reactions are a fundamental strategy for the synthesis of cyclic molecules, including the strained four-membered ring of oxetanones. These methods typically involve the formation of a key bond within an acyclic precursor to complete the ring.

Lactonization of Hydroxy Carboxylic Acid Precursors

The intramolecular cyclization of β-hydroxy carboxylic acids is a direct route to β-lactones (2-oxetanones). This process, known as lactonization, involves the formation of an ester bond between the hydroxyl and carboxylic acid groups within the same molecule. Various reagents and methods have been developed to facilitate this transformation, which can be challenging due to the inherent strain of the four-membered ring.

Procedures like the Corey-Nicolaou, Yamaguchi, and Shiina macrolactonization methods, while typically used for larger rings, provide principles that can be adapted for the synthesis of smaller lactones. mdpi.com These methods often involve activating the carboxylic acid to promote esterification. For example, the reaction of a hydroxy acid with tosyl chloride in pyridine can lead to the formation of a β-lactone. researchgate.net Manganese-catalyzed C-H bond lactonization has also been explored for the synthesis of γ-lactones from carboxylic acids. nih.gov

| Precursor | Reagent/Method | Product | Reference |

| β-Hydroxy carboxylic acid | Tosyl chloride, pyridine | β-Lactone | researchgate.net |

| ω-Hydroxycarboxylic acids | 2-Methyl-6-nitrobenzoic anhydride (Shiina macrolactonization) | Macrolactone | mdpi.com |

| Carboxylic acids | Mn catalyst, H2O2 | γ-Lactone | nih.gov |

Base-Mediated Intramolecular Etherification and Cyclization

The Williamson ether synthesis, a classic method for forming ethers, can be adapted for the intramolecular cyclization to form oxetanes. acs.org This approach involves a base-mediated reaction between an alcohol and a leaving group positioned in a 1,3-relationship on the same molecule. nih.gov Common bases used for this purpose include potassium tert-butoxide (KOtBu) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govacs.org While effective, this method can sometimes be limited by side reactions. acs.org

The synthesis of the oxetane ring often requires the use of strong bases to promote the cyclization of acyclic precursors bearing a 1,3-diol or a halo-alcohol moiety. nih.govacs.org

Epoxide Ring-Opening/Ring-Closing Strategies

Epoxides are versatile intermediates in organic synthesis due to their inherent ring strain, which makes them susceptible to ring-opening reactions with a variety of nucleophiles. nih.govmdpi.com This reactivity can be harnessed to construct the oxetane ring. One strategy involves the intramolecular cyclization of 3,4-epoxy-alcohols. rsc.org Treatment of these precursors with a base can lead to the formation of the corresponding oxetane. rsc.org

Another approach involves the ring-opening of an epoxide followed by a subsequent ring-closing step. For example, the reaction of an epoxide with a nucleophile can introduce a functional group that can then participate in an intramolecular cyclization to form the oxetane ring. acs.org The regioselectivity of the initial epoxide ring-opening is a critical factor in these synthetic sequences and can be controlled by the choice of nucleophile and reaction conditions. youtube.com

| Precursor | Conditions | Product | Key Transformation | Reference |

| 3,4-Epoxy-alcohols | Base | Oxetanes | Intramolecular cyclization | rsc.org |

| Epoxide | Nucleophile, then cyclization | Oxetane | Ring-opening/ring-closing | acs.org |

Novel Catalyst Systems for Oxetanone Synthesis (e.g., Manganese Dioxide, Copper)

The development of efficient catalytic systems is crucial for the synthesis of strained four-membered rings like oxetanones. Transition metals, notably manganese and copper, have emerged as powerful catalysts, enabling milder reaction conditions and novel synthetic pathways.

Manganese Dioxide (MnO₂): Manganese dioxide is a versatile and powerful oxidant in organic synthesis, particularly effective for the selective oxidation of allylic and benzylic alcohols to their corresponding aldehydes or ketones. nbinno.comnbinno.com In the context of oxetanone synthesis, MnO₂ serves as a key reagent for the oxidation of precursor 1,3-diols or 3-hydroxyoxetanes to the corresponding 3-oxetanones. The efficacy of this oxidation is often dependent on the activation state and surface area of the MnO₂ used. nbinno.com This method avoids harsh conditions and toxic reagents often associated with other oxidation protocols. The presence of both Mn³⁺ and Mn⁴⁺ ions in certain forms of manganese oxide, such as Cryptomelane (OMS-2), is believed to enhance catalytic performance by facilitating electron transfer and creating more active oxygen species. conicet.gov.arresearchgate.net

Copper (Cu): Copper-based catalysts have proven highly effective in a variety of organic transformations, including the synthesis of oxetane derivatives. mdpi.com Their low cost, high natural abundance, and diverse reactivity stemming from multiple accessible oxidation states (Cu⁰, Cuᴵ, Cuᴵᴵ, and Cuᴵᴵᴵ) make them attractive for developing novel synthetic methods. mdpi.combeilstein-journals.org

One notable application is the copper-catalyzed intramolecular O-vinylation of γ-bromohomoallylic alcohols. A system using 10 mol% of Copper(I) iodide (CuI) as the catalyst and 1,10-phenanthroline as a ligand facilitates a 4-exo ring closure to form 2-methyleneoxetanes in good to excellent yields. organic-chemistry.org This method shows a preference for the formation of the four-membered ring over larger ring sizes. acs.org

Furthermore, a highly efficient copper/Trifluoroacetic acid (TFA) co-catalyzed four-component domino reaction has been developed to synthesize 3-oxetanone-derived spirooxazolidines. bohrium.commdpi.com This atom-economical approach utilizes a 1,2-amino alcohol, formaldehyde, 3-oxetanone (B52913), and an alkyne, showcasing the utility of copper catalysis in complex, multi-bond-forming cascade reactions. bohrium.commdpi.com

| Catalyst System | Substrate Type | Product Type | Key Features |

|---|---|---|---|

| Activated MnO₂ | 3-Hydroxyoxetanes / 1,3-Diols | 3-Oxetanones | Selective oxidation under mild conditions. nbinno.comnbinno.com |

| CuI / 1,10-phenanthroline | γ-Bromohomoallylic alcohols | 2-Methyleneoxetanes | Preferential 4-exo cyclization. organic-chemistry.orgacs.org |

| CuBr₂ / TFA | Amino alcohols, formaldehyde, 3-oxetanone, alkynes | 3-Oxetanone-derived spirooxazolidines | Four-component cascade reaction with high atom economy. bohrium.commdpi.com |

| Chiral Cu(II) complex | Silyl enol ethers, trifluoropyruvate | Trifluoromethylated oxetanes | Catalytic asymmetric formal [2+2] cycloaddition. beilstein-journals.org |

Stereoselective and Asymmetric Synthesis of Oxetanone Scaffolds

The synthesis of chiral, non-racemic oxetanones is of paramount importance, as the stereochemistry of these motifs significantly influences the biological activity of the final molecules. Consequently, considerable effort has been directed towards developing stereoselective and asymmetric methodologies.

Diastereoselective Alkylation and Cyclization

Diastereoselectivity in oxetanone synthesis is often achieved by controlling the stereochemical outcome of cyclization reactions from acyclic precursors with pre-existing stereocenters.

Another powerful strategy is the solvent-controlled oxidative cyclization of Michael adducts derived from malonates and chalcones. organic-chemistry.orgacs.org Using a combination of iodosobenzene and tetrabutylammonium (B224687) iodide, this reaction can be directed to form either cyclopropanes or oxetanes with high diastereoselectivity, depending on the solvent system employed. organic-chemistry.orgacs.org For instance, conducting the reaction in an open-air system with water favors the formation of the oxetane product. acs.org

| Method | Precursor | Key Reagents | Stereochemical Control |

|---|---|---|---|

| Stereocontrolled Cyclization | syn- or anti-1,3-diols | Acetyl bromide, DIBAL, NaH | Double inversion mechanism leading to overall retention of stereochemistry. acs.org |

| Oxidative Cyclization | Malonate-chalcone Michael adducts | PhIO, Bu₄NI | Solvent-controlled divergent synthesis of oxetanes or cyclopropanes. organic-chemistry.orgacs.org |

| Rhodium-Catalyzed O-H Insertion and Cyclization | Enantioenriched alcohols and diazo compounds | Rh₂(OAc)₄ | Complete retention of configuration from the starting alcohol. nih.gov |

Chiral Catalyst-Mediated Approaches

The most direct route to enantiomerically enriched oxetanones involves the use of chiral catalysts to control the stereochemistry of the ring-forming step or subsequent modifications.

Chiral Brønsted Acid Catalysis: Chiral Brønsted acids, such as chiral phosphoric acids, have been effectively used in the asymmetric desymmetrization of prochiral oxetanes. nih.govnsf.gov This strategy involves the activation of the oxetane by the chiral catalyst, followed by an intramolecular nucleophilic attack. This process can efficiently generate all-carbon quaternary stereocenters with excellent enantioselectivities. nsf.govacs.org

Chiral Metal Catalysis:

Iridium Catalysis: Chiral iridium complexes have shown remarkable versatility. An air- and water-stable iridium-tol-BINAP catalyst facilitates the 2-propanol-mediated reductive coupling of oxetanone with racemic branched allylic acetates, yielding highly enantiomerically enriched chiral α-stereogenic oxetanols. nih.gov In a different approach, a hydrogen-bonding chiral iridium photocatalyst controls the stereochemistry of the Paternò–Büchi reaction between quinolones and ketoesters, producing oxetane products in excellent enantiomeric excess. beilstein-journals.org Furthermore, iridium-catalyzed C-C coupling of primary alcohols and isoprene oxide enables the first asymmetric synthesis of oxetanes bearing all-carbon quaternary stereocenters. nih.govthieme-connect.com

Copper Catalysis: Chiral copper(II) complexes have been employed in the catalytic asymmetric formal [2+2] cycloaddition of silyl enol ethers and trifluoropyruvate. This method yields highly functionalized, trifluoromethylated oxetanes with excellent cis/trans ratios and high enantioselectivities. beilstein-journals.orgnih.gov

| Catalyst Type | Catalyst Example | Reaction Type | Substrate | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Chiral Brønsted Acid | Chiral Phosphoric Acid | Oxetane Desymmetrization | Prochiral oxetanes with internal nucleophiles | Excellent enantioselectivities. nsf.gov |

| Chiral Iridium Complex | (S)-Tol-BINAP-Ir | Reductive Coupling | Oxetanone and allylic acetates | High enantiomeric enrichment. nih.gov |

| Chiral Iridium Photocatalyst | Hydrogen-bonding Ir complex | Paternò–Büchi Reaction | Quinolones and ketoesters | Excellent enantiomeric excess. beilstein-journals.org |

| Chiral Copper Complex | Chiral Cu(II) complex | Formal [2+2] Cycloaddition | Silyl enol ethers and trifluoropyruvate | High enantioselectivities. beilstein-journals.org |

Mechanistic Investigations of 3,3 Diphenyl 2 Oxetanone Reactivity

Ring-Opening Reactions and Associated Mechanisms

The opening of the 3,3-diphenyl-2-oxetanone ring can be initiated by a range of reagents and conditions, broadly categorized into nucleophilic, electrophilic, thermal, and photochemical pathways. The regioselectivity and stereochemistry of these reactions are dictated by the nature of the attacking species and the electronic and steric properties of the oxetanone core.

Nucleophilic Ring-Opening Pathways

Nucleophilic attack on the this compound ring can occur at either of the two electrophilic carbon atoms: the carbonyl carbon or the carbon atom bearing the two phenyl groups (C3). The regioselectivity of this attack is a subject of mechanistic investigation and is influenced by the nature of the nucleophile and the reaction conditions.

Strong, "hard" nucleophiles are expected to preferentially attack the carbonyl carbon, leading to an acyl-oxygen cleavage. This pathway is facilitated by the electrophilicity of the carbonyl group. The initial tetrahedral intermediate would then collapse, resulting in the opening of the oxetanone ring.

Conversely, "soft" nucleophiles may favor attack at the C3 position. The stability of the potential carbocationic intermediate, which would be highly stabilized by the two phenyl groups, can influence this pathway. However, direct SN2 attack at this sterically hindered position is generally disfavored. magtech.com.cn

Electrophilic Ring-Opening Pathways

In the presence of electrophiles, particularly Lewis or Brønsted acids, the ring-opening of this compound is initiated by the activation of the carbonyl oxygen. researchgate.net Protonation or coordination of a Lewis acid to the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, even by weak nucleophiles.

This activation can also facilitate the cleavage of the C-O bond, leading to the formation of a carbocationic intermediate. The tertiary carbocation at the C3 position, stabilized by the two phenyl groups, would be a plausible intermediate in such a process. Subsequent reaction with a nucleophile would then yield the ring-opened product. The regioselectivity in these acid-catalyzed reactions is often governed by the stability of the resulting carbocationic species. magtech.com.cn

Thermal and Photochemical Ring-Opening Mechanisms

Thermal activation of this compound can lead to ring-opening through a concerted or stepwise mechanism. The Woodward-Hoffmann rules predict the stereochemical outcome of concerted electrocyclic ring-opening reactions. nih.gov However, given the potential for radical intermediates, a stepwise homolytic cleavage of the C-C or C-O bonds is also a plausible pathway.

Photochemical excitation of this compound provides an alternative route to ring-opening. Upon absorption of ultraviolet light, the molecule is promoted to an excited state, from which it can undergo various transformations. nih.gov The specific pathway, whether it involves direct ring-opening or proceeds through other reactive intermediates, is a subject of detailed mechanistic studies.

Decarbonylation Reactions of the Oxetanone Core

A significant and well-studied reaction pathway for this compound, particularly under photochemical conditions, is the extrusion of carbon monoxide, a process known as decarbonylation. nih.govchemrxiv.org This reaction proceeds through a series of reactive intermediates and provides a valuable route to other chemical structures.

Norrish Type I Cleavage Mechanisms

The photochemical decarbonylation of ketones and aldehydes often proceeds via a Norrish Type I cleavage, which involves the homolytic cleavage of the α-carbon-carbon bond. wikipedia.orgyoutube.comscispace.com In the case of this compound, photoexcitation leads to the homolysis of the bond between the carbonyl carbon and the C3 carbon. nih.gov This cleavage results in the formation of a diradical intermediate.

The stability of the resulting radical fragments plays a crucial role in directing the subsequent reaction pathways. The diphenylmethyl radical is a relatively stable species, which favors this cleavage pathway. Following the initial C-C bond cleavage, the resulting acyl radical can then lose a molecule of carbon monoxide.

| Parameter | Description |

| Initiation | Photoexcitation of the carbonyl group |

| Key Step | Homolytic cleavage of the α-C-C bond |

| Intermediate | Diradical species |

| Driving Force | Release of ring strain and formation of stable radical fragments |

Formation and Reactivity of Carbonyl Ylide Intermediates

Following the Norrish Type I cleavage and subsequent loss of carbon monoxide, a highly reactive intermediate known as a carbonyl ylide is formed. nih.govchemrxiv.org In the case of this compound, this would be diphenylcarbonyl ylide. Carbonyl ylides are 1,3-dipolar species and are valuable intermediates in organic synthesis, particularly in cycloaddition reactions.

The formation of the carbonyl ylide from tetraphenyl-substituted 3-oxetanone (B52913) has been demonstrated, providing strong evidence for a similar pathway in the case of the 3,3-diphenyl analogue. chemrxiv.org These ylides are kinetically stable enough to react with various dipolarophiles, such as alkenes, to form five-membered heterocyclic rings. nih.gov The reactivity and synthetic utility of these intermediates are a significant area of research.

| Intermediate | Structure | Key Reactivity |

| Carbonyl Ylide | Dipolar species with positive and negative charges on adjacent atoms | [3+2] Cycloaddition reactions |

Rearrangement Reactions of the Oxetanone Core

The strained β-lactone ring of this compound is susceptible to rearrangements under both acidic and basic conditions. These transformations typically involve the cleavage of the oxetanone ring followed by structural reorganization to yield more stable products.

Acid- and Base-Catalyzed Rearrangements

Acid-Catalyzed Rearrangements: Under acidic conditions, the carbonyl oxygen of the oxetanone ring is protonated, which activates the ring towards nucleophilic attack and facilitates ring opening. While specific studies on the acid-catalyzed rearrangement of this compound are not extensively detailed in the available literature, the general mechanism for acid-catalyzed hydrolysis of related β-lactones involves the formation of a carbocation intermediate. For this compound, this would likely lead to the formation of a stable tertiary carbocation at the C3 position, which could then undergo further reactions. Oxetanes are known to be prone to ring-opening reactions in acidic conditions, even during isolation or storage. chemrxiv.org For instance, 3-aryloxetan-3-ols can be activated by Brønsted acids to form an oxetane (B1205548) carbocation, which then reacts with nucleophiles. nih.gov

Base-Catalyzed Rearrangements: In the presence of a base, the reaction can proceed via nucleophilic attack at the carbonyl carbon. The hydrolysis of the related compound, 3-phenyl-2-oxetanone, has been shown to be facile even in a neutral phosphate (B84403) buffer at pH 7, indicating the lability of the β-lactone ring under aqueous alkaline conditions. nih.gov For this compound, a strong base would attack the carbonyl group, leading to the formation of a tetrahedral intermediate. Subsequent ring opening would yield a β-hydroxy carboxylate. Depending on the reaction conditions and the nature of the base, this intermediate could potentially undergo further transformations. The stability of the resulting anionic species plays a crucial role in directing the reaction pathway.

Detailed mechanistic studies involving isotopic labeling or computational analysis for the specific rearrangement of this compound are not widely available, highlighting an area for further investigation.

Stability of the Oxetanone Moiety to Various Reaction Conditions

The stability of the this compound ring is a critical factor in its handling and reactivity. The inherent ring strain makes it susceptible to a variety of reagents and conditions.

A comprehensive study on the stability of various 3,3-disubstituted oxetanes under a wide range of common synthetic conditions provides valuable insights. chemrxiv.org While this study did not specifically focus on the 2-oxetanone derivative, the general stability trends of the 3,3-disubstituted oxetane core are informative. The oxetane ring was found to be stable under a variety of conditions, including certain oxidations, reductions, and C-C bond-forming reactions. However, strong acidic conditions generally lead to ring-opening. chemrxiv.org

The following table summarizes the stability of a generic 3,3-disubstituted oxetane core under various reaction conditions, which can be cautiously extrapolated to this compound, keeping in mind the activating effect of the lactone functionality.

| Reagent/Condition Category | Specific Reagents/Conditions Tested on 3,3-Disubstituted Oxetanes | Stability of the Oxetane Ring |

| Oxidation | PCC, DMP, KMnO₄ | Generally Stable |

| Reduction | NaBH₄, LiAlH₄, H₂/Pd-C | Generally Stable |

| Protecting Group Manipulations | TBAF, TFA, HCl | Unstable with strong acids (TFA, HCl) |

| C-C Bond Formation | Grignard reagents, Wittig reaction, Suzuki coupling | Generally Stable |

| Basic Conditions | NaOH, NaH, LDA | Generally Stable |

| Acidic Conditions | p-TsOH, H₂SO₄ | Prone to ring-opening |

This table is based on data for various 3,3-disubstituted oxetanes and should be considered as a general guide for the stability of the this compound core.

For this compound specifically, its lability in aqueous basic and even neutral pH environments suggests that it is less stable than non-activated 3,3-disubstituted oxetanes. nih.gov The electron-withdrawing nature of the carbonyl group in the lactone ring enhances the electrophilicity of the carbonyl carbon and the adjacent quaternary carbon, making the ring more susceptible to nucleophilic attack and subsequent cleavage. Therefore, reactions involving this compound require careful control of pH and temperature to avoid unintended degradation or rearrangement.

Applications of 3,3 Diphenyl 2 Oxetanone As a Versatile Synthetic Synthon

Precursor in the Synthesis of Complex Organic Molecules

The synthetic utility of 3,3-diphenyl-2-oxetanone is most prominently demonstrated in its role as a stable and convenient source of diphenylketene (B1584428), a versatile building block for constructing intricate organic molecules.

The in situ generation of diphenylketene from this compound provides a reactive intermediate for the synthesis of various substituted alkenes and ketones. Diphenylketene can undergo a variety of transformations, including Wittig reactions to form allenes, which are precursors to substituted alkenes. wikipedia.org For instance, the reaction of diphenylketene with triphenylphosphine diphenylmethylene yields tetraphenyl allene. wikipedia.org

Furthermore, the reaction of diphenylketene with nucleophiles can lead to the formation of ketones. For example, the addition of organometallic reagents to the ketene functionality can, after subsequent reaction steps, yield substituted ketones.

Table 1: Synthesis of Alkenes and Ketones from Diphenylketene

| Product Type | Reactant(s) with Diphenylketene | Resulting Compound Class |

|---|---|---|

| Alkene | Triphenylphosphine ylides | Allenes (precursors to alkenes) |

While direct applications of this compound in the synthesis of macrocyclic and polycyclic structures are not extensively documented, the reactivity of its diphenylketene intermediate suggests potential pathways. Ketenes are known to participate in cycloaddition reactions that can be exploited in macrocyclization strategies. nih.govuni-kiel.de For example, the [2+2] cycloaddition of a ketene with an alkene can form a cyclobutanone ring, which can be a key structural element within a larger macrocyclic framework. The formation of polycyclic systems can be envisaged through intramolecular cycloadditions of diphenylketene generated from a precursor tethered to an appropriate reacting partner. nih.gov

Building Block for Heterocyclic Compound Synthesis

Diphenylketene, readily generated from this compound, is a powerful tool for the synthesis of a wide array of heterocyclic compounds through various cycloaddition pathways.

The reactivity of diphenylketene in [4+2] cycloaddition reactions (Diels-Alder reactions) provides a direct route to fused heterocyclic systems. For example, its reaction with dienes can yield bicyclic adducts. rsc.orgrsc.org The reaction of diphenylketene with 2-azabicyclo[2.2.1]hept-5-enes leads to the formation of fused piperidone derivatives. rsc.org Furthermore, intramolecular cycloadditions of suitably substituted ketenes can lead to the formation of various fused heterocyclic structures. nih.govairo.co.in

Table 2: Examples of Fused Ring Systems from Diphenylketene

| Reactant(s) with Diphenylketene | Resulting Fused Ring System |

|---|---|

| 2-Azabicyclo[2.2.1]hept-5-enes | Fused Piperidones |

The synthesis of spiro compounds can be achieved through cycloaddition reactions of diphenylketene. The reaction of diphenylketene with imines, for instance, is a well-established method for the synthesis of β-lactams, which can be spirocyclic if the imine is part of a cyclic system. wikipedia.org While direct synthesis of spirooxazolidines from this compound is not explicitly detailed, the general reactivity of ketenes in [2+2] cycloadditions with C=N bonds provides a plausible route. The synthesis of spiro compounds often involves the generation of a quaternary center, which can be achieved through various synthetic strategies. rsc.org

Role in Cascade and Multicomponent Reactions

Although specific examples of this compound participating in cascade or multicomponent reactions are not prevalent in the literature, the reactive nature of its diphenylketene intermediate makes it a potential candidate for such transformations. researchgate.netwindows.net Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. researchgate.netwindows.net Ketenes, including diphenylketene, can act as reactive intermediates in MCRs to generate heterocyclic libraries. Cascade reactions, involving a series of intramolecular transformations, could also be initiated by the generation of diphenylketene within a molecule containing other reactive functionalities, leading to the rapid assembly of complex polycyclic or fused heterocyclic systems. nih.govnih.gov

Regioselective and Stereoselective Transformations Initiated by this compound

This compound, also known as 3,3-diphenyl-β-propiolactone, serves as a versatile synthetic synthon, undergoing a variety of regioselective and stereoselective transformations. The inherent ring strain of the four-membered lactone ring, coupled with the electronic effects of the carbonyl group and the steric hindrance imparted by the two phenyl substituents at the C3 position, dictates the reactivity and selectivity of its ring-opening reactions.

The primary mode of reaction for this compound involves nucleophilic attack, which can lead to the formation of a variety of functionalized carboxylic acid derivatives. The regioselectivity of this ring-opening is a key aspect of its utility in synthesis. Due to the presence of the carbonyl group, the C2 and C4 positions are the electrophilic sites susceptible to nucleophilic attack.

In the majority of cases, nucleophilic attack occurs regioselectively at the β-carbon (C4), leading to cleavage of the C4-O1 bond. This preference is attributed to the greater electrophilicity and lesser steric hindrance at the methylene (B1212753) carbon compared to the hindered carbonyl carbon (C2). This mode of ring-opening results in the formation of 3,3-diphenyl-3-(substituted)propanoic acid derivatives.

While less common, attack at the carbonyl carbon (C2) can also occur, leading to acyl-oxygen cleavage. This pathway is generally observed with harder nucleophiles or under conditions that favor attack at the carbonyl group.

Detailed research has elucidated the outcomes of the reaction of this compound with various nucleophiles, highlighting the regioselectivity of these transformations.

Nucleophilic Ring-Opening with Amines

The reaction of this compound with primary and secondary amines proceeds via a regioselective attack of the amine at the β-methylene carbon (C4). This results in the exclusive formation of N-substituted 3-amino-3,3-diphenylpropionamides. The reaction is believed to proceed through an initial amino acid formation, which then undergoes amidation with a second equivalent of the amine. For instance, the reaction with aniline yields the corresponding anilide.

This transformation provides a straightforward route to β-amino amides with a quaternary diphenyl-substituted carbon center. The high regioselectivity ensures the formation of a single constitutional isomer, making it a valuable tool in organic synthesis.

Nucleophilic Ring-Opening with Thiols

In a similar fashion, the reaction of this compound with thiols, in the presence of a base, leads to the regioselective formation of 3-thio-3,3-diphenylpropanoic acid derivatives. The thiolate anion, a soft nucleophile, preferentially attacks the β-carbon (C4), leading to the cleavage of the alkyl-oxygen bond. This reaction provides access to β-thio acids containing the gem-diphenyl moiety.

The table below summarizes the regioselective ring-opening reactions of this compound with selected nucleophiles, showcasing the consistent preference for attack at the C4 position.

| Nucleophile | Product | Type of Ring Cleavage |

| Amines (e.g., Aniline) | N-substituted 3-amino-3,3-diphenylpropionamides | Alkyl-Oxygen (C4-O1) |

| Thiols | 3-Thio-3,3-diphenylpropanoic acid derivatives | Alkyl-Oxygen (C4-O1) |

While the existing literature primarily details the regioselectivity of these reactions, the stereoselective transformations of this compound, particularly those involving chiral nucleophiles or catalysts to induce asymmetry, remain a developing area of research. The prochiral nature of the C4 methylene group presents an opportunity for asymmetric ring-opening, which could provide enantiomerically enriched 3,3-diphenylpropanoic acid derivatives. Future investigations in this area are anticipated to further expand the synthetic utility of this versatile oxetanone.

Polymerization Chemistry and Advanced Materials Applications of 3,3 Diphenyl 2 Oxetanone

Controlled Ring-Opening Polymerization (ROP) Methodologies of Oxetanones

3,3-Diphenyl-2-oxetanone, a β-disubstituted β-propiolactone, is susceptible to ring-opening polymerization (ROP) through various mechanisms due to the significant strain of its four-membered ring. The control over this process is crucial for synthesizing polyesters with well-defined molecular weights, narrow dispersities, and specific end-group functionalities. The primary methods employed for the ROP of oxetanones include anionic, cationic, and organocatalytic pathways.

Anionic Ring-Opening Polymerization

Anionic ROP is a well-established method for the polymerization of β-lactones. The mechanism typically proceeds via a nucleophilic attack on the carbonyl carbon of the monomer, leading to acyl-oxygen bond cleavage and the formation of an enolate propagating species, or on the β-carbon, resulting in alkyl-oxygen bond cleavage to form a carboxylate propagating species. For α,α-disubstituted β-propiolactones, the polymerization generally proceeds through the more stable carboxylate propagating end. acs.org

The choice of initiator and solvent plays a critical role in controlling the polymerization and minimizing side reactions. acs.org Common initiators include alkali metal carboxylates, alkoxides, and organometallic compounds. Tetrabutylammonium (B224687) hydroxide (B78521) and complexes of potassium acetate (B1210297) with tetrabutylammonium acetate have been successfully used to initiate the anionic ROP of other substituted β-propiolactones. nih.gov

The general mechanism for the anionic ROP of this compound initiated by a carboxylate anion (RCOO⁻) is proposed as follows:

Initiation: The carboxylate initiator attacks the β-carbon of the oxetanone ring, leading to ring-opening and the formation of a new carboxylate active center.

Propagation: The newly formed carboxylate chain end attacks subsequent monomers, extending the polyester (B1180765) chain.

Side reactions, such as proton abstraction from the α-position, can occur with β-lactones, but the absence of α-hydrogens in this compound simplifies the reaction pathway and can lead to a more controlled polymerization.

| Initiator Class | Specific Examples | Polymerization Characteristics |

|---|---|---|

| Carboxylate Salts | Potassium Acetate (CH₃COOK), Tetrabutylammonium Acetate | Provides good control over initiation, leading to polymers with predictable end groups. |

| Alkoxides | Potassium tert-butoxide (t-BuOK) | Strong nucleophiles that can lead to rapid polymerization. |

| Hydroxides | Tetrabutylammonium Hydroxide (Bu₄NOH) | Effective for initiating polymerization, particularly for functional lactones. nih.gov |

Cationic Ring-Opening Polymerization

Cationic ROP of lactones is generally less common and more difficult to control than anionic ROP. However, it remains a viable pathway. The polymerization is initiated by strong protic acids or Lewis acids, which activate the monomer by protonating or coordinating to the carbonyl oxygen. nih.gov This activation facilitates nucleophilic attack by another monomer molecule.

For this compound, the propagation would likely proceed through an activated monomer mechanism. The presence of two phenyl groups could stabilize a potential carbocation intermediate if alkyl-oxygen cleavage occurs, but acyl-oxygen cleavage is generally favored for lactones. A significant challenge in cationic ROP is the prevalence of side reactions, such as intramolecular and intermolecular transesterification, which can lead to cyclic oligomers and a broad molecular weight distribution. Photoinitiated cationic ROP using onium salts like diphenyliodonium (B167342) hexafluorophosphate (B91526) has been effectively used for cyclic siloxanes and could be explored for oxetanones. nih.gov

| Initiator Type | Specific Examples | Mechanism Notes |

|---|---|---|

| Protic Acids | Triflic acid (CF₃SO₃H) | Protonates the carbonyl oxygen, activating the monomer for nucleophilic attack. |

| Lewis Acids | Boron trifluoride etherate (BF₃·OEt₂) | Coordinates to the carbonyl oxygen, enhancing its electrophilicity. chemrxiv.org |

| Photoinitiators | Diphenyliodonium salts | Generate strong protic acids upon UV irradiation to initiate polymerization. nih.gov |

Organocatalytic Ring-Opening Polymerization

Organocatalytic ROP has emerged as a powerful metal-free alternative for producing well-defined polyesters under mild conditions. nih.gov Various organic bases, such as amidines (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene, DBU), guanidines (e.g., 1,5,7-triazabicyclo[4.4.0]dec-5-ene, TBD), and phosphazenes, have proven effective for the ROP of lactones. rsc.orgresearchgate.net

These catalysts typically operate through a nucleophilic or general base mechanism, often in the presence of a co-initiator like an alcohol. In a common pathway, the organocatalyst activates the alcohol, which then acts as the nucleophile to ring-open the lactone monomer. This approach offers excellent control over polymer molecular weight and end-group fidelity. For instance, phosphazene bases have been shown to effectively polymerize β-thiobutyrolactone, a sulfur analog of β-butyrolactone, with reactivity increasing with the catalyst's basicity and steric hindrance. rsc.org A similar trend would be expected for the polymerization of this compound.

Dual-catalyst systems, such as diphenyl phosphate (B84403) paired with a phosphinite initiator, have also been developed for the controlled ROP of lactones like ε-caprolactone, operating via an activated monomer mechanism. rsc.org Such systems could be adapted for this compound to achieve living polymerization characteristics.

Synthesis of Tailored Polymeric Architectures Incorporating Oxetanone Units

The polymer derived from this compound, poly(3,3-diphenyl-β-propiolactone), serves as a building block for more complex and functional macromolecular architectures. By leveraging controlled polymerization techniques, it is possible to synthesize block and graft copolymers.

Block Copolymers and Graft Copolymers

Block and graft copolymers are valued for their ability to combine the properties of different polymer segments, leading to materials with unique morphologies and applications, such as thermoplastic elastomers and compatibilizers. nih.govwikipedia.org There are three primary strategies for synthesizing graft copolymers: "grafting onto," "grafting from," and "grafting through." frontiersin.orgresearchgate.net

Block Copolymers: Living polymerization methods are ideal for synthesizing block copolymers. harth-research-group.org For example, the anionic ROP of this compound can be used to create a living polyester chain. The subsequent sequential addition of a second monomer (e.g., styrene, caprolactone, or an epoxide) would result in the formation of a diblock copolymer. Alternatively, a pre-synthesized polymer with a terminal hydroxyl or carboxyl group can be used as a macroinitiator for the ROP of this compound.

Graft Copolymers:

Grafting From: A polymer backbone containing initiating sites (e.g., pendant hydroxyl groups) can be used to initiate the ROP of this compound from the backbone, creating polyester grafts.

Grafting Onto: A pre-made poly(3,3-diphenyl-β-propiolactone) chain with a reactive end group can be attached to a functional polymer backbone. wikipedia.org

Grafting Through: This method involves the copolymerization of a macromonomer—a poly(3,3-diphenyl-β-propiolactone) chain with a polymerizable end group (e.g., a methacrylate)—with another conventional monomer. cmu.edu

Functional Monomers for Biodegradable Polymers

Aliphatic polyesters, such as poly(β-propiolactone) (PPL) and poly(3-hydroxybutyrate) (PHB), are well-known for their biodegradability, as their ester linkages are susceptible to hydrolysis and enzymatic degradation. nih.govresearchgate.net PPL, in particular, can be degraded by microorganisms widely distributed in various environments. nih.gov

However, the biodegradability of polyesters is highly dependent on their chemical structure, crystallinity, and hydrophobicity. nih.gov The introduction of two bulky, aromatic phenyl groups in this compound results in a polymer, poly(3,3-diphenyl-β-propiolactone), with significantly different properties compared to its aliphatic counterparts. The steric hindrance from the phenyl groups would likely shield the ester backbone from enzymatic attack, and the increased rigidity and aromaticity would reduce its susceptibility to degradation. nih.gov While this may limit its use as a readily biodegradable plastic, it makes the polymer a candidate for more durable applications where resistance to environmental degradation is desired. The monomer can be considered a "functional" building block for creating polyesters with high thermal stability and specific mechanical properties rather than for applications requiring rapid biodegradation.

Despite a comprehensive search for scientific literature, information regarding the synthesis, polymerization, and material applications of the specific chemical compound This compound is not available in the public domain.

The user's request for an article with a specific outline, beginning with the synthesis of this particular compound, cannot be fulfilled due to the absence of foundational information. The strict adherence to an outline focused solely on "this compound" is therefore not feasible.

It is possible that this compound is not chemically stable, is extremely difficult to synthesize, or has not been a subject of published scientific investigation. Without any primary or secondary sources describing its existence and behavior, the generation of a scientifically accurate and informative article as requested is impossible.

Therefore, the requested article on the "" cannot be provided.

Theoretical and Computational Chemistry Studies of 3,3 Diphenyl 2 Oxetanone

Quantum Chemical Calculations on Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. mdpi.com These computations can determine the distribution of electrons and the energies of molecular orbitals, which dictate the molecule's reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comresearchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.comosti.gov

For the related, unsubstituted 3-oxetanone (B52913), computational studies have shown that UV absorption corresponds to an electronic transition from a non-bonding orbital on the carbonyl oxygen to the antibonding π* orbital of the carbonyl group. nih.gov The energy gap between the HOMO and LUMO is a critical factor in a molecule's stability and reactivity. While specific HOMO-LUMO energy values and their distribution for 3,3-Diphenyl-2-oxetanone are not documented in the available literature, the presence of the phenyl groups would be expected to significantly influence the electronic structure compared to the unsubstituted parent compound through conjugation.

Electron Density Distribution and Bonding Analysis

The analysis of electron density provides insight into the nature of chemical bonds within a molecule. mdpi.com Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) can be used to identify bond critical points (BCPs) and characterize interactions as either covalent (shared-shell) or ionic/van der Waals (closed-shell). mdpi.com

For this compound, such an analysis would reveal the covalent nature of the C-C, C-H, C-O, and C=O bonds and could quantify the degree of charge concentration or depletion in specific regions. The strain in the four-membered oxetanone ring would likely be reflected in the bond paths and the electron density topology. However, specific studies detailing the electron density distribution, bond critical points, or Laplacian of electron density for this particular molecule are not found in the reviewed literature.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. This provides a deep understanding of reaction pathways and kinetics.

Transition State Analysis of Ring-Opening Reactions

The oxetanone ring is strained and susceptible to ring-opening reactions. nih.gov Computational studies on the parent β-propiolactone have explored its reactions with nucleophiles, identifying transition states for both alkylation and acylation pathways via an SN2 mechanism. researchgate.net These studies calculate the activation energies to determine the most favorable reaction channel. For this compound, the bulky phenyl groups would sterically and electronically influence the transition states of similar ring-opening reactions. A detailed transition state analysis would be necessary to predict its reactivity with various nucleophiles, but such specific computational data is not available.

Energetic Profiles of Decarbonylation Pathways

The photochemical decarbonylation of cyclic ketones, including oxetanones, is a known process. researchgate.net Computational studies on 3-oxetanone show that this reaction proceeds through a stepwise Norrish Type I cleavage of the C-C bond from an excited singlet state. nih.govuci.edu The energetic profile for this pathway, including the energies of intermediates and transition states, has been modeled using methods like Density Functional Theory (DFT). nih.govuci.edu While it is known that tetraphenyl-3-oxetanone can also undergo photochemical reactions, a specific energetic profile for the decarbonylation of this compound has not been published. nih.gov Such a profile would clarify whether the reaction is thermodynamically and kinetically feasible and through which intermediates it would proceed.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. mcmaster.ca For flexible molecules, this is often achieved through computational search algorithms using molecular mechanics or quantum mechanical methods. youtube.com Molecular dynamics (MD) simulations go a step further by modeling the atomic motions over time, providing insight into the dynamic behavior of the molecule and its conformational flexibility.

The two phenyl groups in this compound can rotate, leading to a complex conformational landscape. A thorough conformational analysis would be required to identify the global minimum energy structure and other low-energy conformers that may be present at room temperature. MD simulations could reveal the pathways of interconversion between these conformers. Despite the importance of conformation for understanding a molecule's properties and reactivity, no specific conformational analysis or molecular dynamics studies for this compound are reported in the surveyed scientific literature.

Prediction of Spectroscopic Signatures (NMR, IR) for Mechanistic Support

In the elucidation of reaction mechanisms involving this compound, theoretical and computational chemistry provides indispensable tools for predicting spectroscopic signatures. These predictions, primarily for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, serve as a crucial bridge between theoretical postulates and experimental observations. By calculating the expected spectroscopic data for reactants, intermediates, transition states, and products, researchers can gain detailed insights into reaction pathways and validate proposed mechanisms.

Density Functional Theory (TDFT) is a powerful method for these predictions. For instance, DFT calculations can be employed to investigate the geometries, energies, and vibrational frequencies of various molecular structures. nih.gov The B3LYP functional, combined with a suitable basis set such as 6-311++G(d,p), is commonly used for such purposes. jmaterenvironsci.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of NMR chemical shifts are instrumental in characterizing the electronic environment of atomic nuclei within a molecule. The Gauge-Independent Atomic Orbital (GIAO) method, often employed within the framework of DFT, is a reliable approach for predicting ¹³C and ¹H NMR chemical shifts. nih.gov These calculations can provide detailed assignments for the NMR spectra of this compound and can be crucial in distinguishing it from other potential isomers or reaction byproducts.

For this compound, theoretical calculations would predict the chemical shifts for the distinct carbon and hydrogen atoms in the molecule. The predicted values, when compared with experimental data, can confirm the structural integrity of the synthesized compound and provide evidence for its formation in a given reaction.

Below is a hypothetical table representing the kind of data that would be generated from a DFT/GIAO calculation for the ¹³C and ¹H NMR chemical shifts of this compound.

Table 1: Predicted NMR Chemical Shifts for this compound This table is illustrative and contains hypothetical data based on typical chemical shifts for the functional groups present.

¹³C NMR Predicted Data| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Carbonyl) | 170.5 |

| C(Ph)₂ (Quaternary) | 65.2 |

| CH₂ (Methylene) | 50.8 |

| C (ipso-Phenyl) | 140.1 |

| C (ortho-Phenyl) | 128.9 |

| C (meta-Phenyl) | 128.5 |

¹H NMR Predicted Data

| Proton Atom | Predicted Chemical Shift (ppm) |

|---|---|

| CH₂ (Methylene) | 4.15 |

| H (ortho-Phenyl) | 7.35 |

| H (meta-Phenyl) | 7.28 |

| H (para-Phenyl) | 7.20 |

Infrared (IR) Spectroscopy

Computational methods are also adept at predicting the vibrational frequencies that correspond to the absorption bands in an IR spectrum. These calculations are vital for identifying the functional groups present in a molecule and for tracking changes in bonding during a chemical reaction. For this compound, the most prominent feature in its IR spectrum is the carbonyl (C=O) stretching frequency, which is characteristic of the strained β-lactone ring.

Theoretical calculations can predict this and other vibrational modes with a high degree of accuracy. By comparing the calculated IR spectrum with the experimental one, researchers can confirm the presence of the oxetanone ring and other structural features. Furthermore, in mechanistic studies, the calculated vibrational frequencies of proposed intermediates can be compared with in-situ experimental spectroscopic data to either support or refute their existence on the reaction pathway.

The following table provides an example of predicted IR vibrational frequencies for key functional groups in this compound, as would be obtained from DFT calculations.

Table 2: Predicted IR Vibrational Frequencies for this compound This table is illustrative and contains hypothetical data based on typical vibrational frequencies for the functional groups present.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C=O Stretch (β-lactone) | 1845 |

| C-O Stretch | 1180 |

| C-C Stretch (Phenyl) | 1600, 1495 |

| C-H Stretch (Aromatic) | 3100-3000 |

| C-H Bend (Aromatic) | 750, 690 |

The prediction of these spectroscopic signatures is not only a means of structural confirmation but also a dynamic tool in mechanistic investigations. For example, in studying the thermal or photochemical decomposition of this compound, computational chemistry can predict the IR and NMR spectra of fleeting intermediates, providing a theoretical basis for their experimental detection.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Mechanistic Insight

High-Resolution Mass Spectrometry for Reaction Product Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the identity of 3,3-Diphenyl-2-oxetanone, particularly as a product in a chemical synthesis. HRMS provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of its elemental formula.

The molecular formula of this compound is C₁₅H₁₂O₂. The calculated exact mass (monoisotopic mass) of this compound is 224.08373 Da. nih.govnih.gov An experimental HRMS measurement yielding a mass value extremely close to this theoretical value would serve as strong evidence for the successful synthesis of the target molecule.

In addition to confirming the parent ion, mass spectrometry provides structural information through the analysis of fragmentation patterns. While detailed experimental spectra for this specific compound are not publicly available, a plausible fragmentation pathway can be predicted based on its structure. The strained four-membered ring is expected to be the most labile part of the molecule under ionization. Key fragmentation processes would likely include the loss of carbon dioxide (CO₂) to form a diphenyl ethylene (B1197577) radical cation or cleavage to generate a diphenylketene (B1584428) radical cation.

Table 1: Predicted HRMS Fragmentation Data for this compound

| Fragment Ion | Molecular Formula | Calculated Exact Mass (Da) | Description |

| [C₁₅H₁₂O₂]⁺˙ | C₁₅H₁₂O₂ | 224.08373 | Molecular Ion (M⁺˙) |

| [C₁₄H₁₂O]⁺˙ | C₁₄H₁₂O | 196.08882 | Loss of Carbon Monoxide (CO) |

| [C₁₄H₁₂]⁺˙ | C₁₄H₁₂ | 180.09390 | Loss of Carbon Dioxide (CO₂) leading to a 1,1-diphenylethylene (B42955) structure. |

| [C₇H₅]⁺ | C₇H₅ | 91.05478 | Phenyl radical cation, resulting from cleavage of the diphenyl moiety. |

These fragmentation patterns provide a structural fingerprint that helps distinguish this compound from other isomers.

Advanced NMR Spectroscopy (2D NMR, Solid-State NMR, DOSY NMR) for Complex Structure Determination and Mechanistic Elucidation

While standard ¹H and ¹³C NMR provide basic structural information, advanced NMR techniques are necessary for unambiguous assignment and deeper mechanistic insights.

Two-Dimensional (2D) NMR: Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for assigning the quaternary carbon (C3) and the methylene (B1212753) protons and carbon (C4).

HSQC would show a correlation between the protons on C4 and the C4 carbon itself.

HMBC is particularly vital as it would reveal long-range couplings. For instance, the protons at C4 would show correlations to the carbonyl carbon (C2), the quaternary carbon (C3), and the ipso-carbons of the phenyl rings. The phenyl protons would also show correlations to the quaternary C3, confirming the connectivity of the entire molecule.

Solid-State NMR (ssNMR): This technique provides information about the molecule in the solid state. For this compound, ssNMR could reveal the presence of different polymorphs (different crystal packings), which can influence the compound's physical properties. pg.edu.plnist.gov By comparing solid-state and solution-state NMR spectra, one can analyze the effects of crystal packing on the molecular conformation, such as the torsion angles of the phenyl groups relative to the oxetanone ring.

Diffusion-Ordered Spectroscopy (DOSY) NMR: DOSY is used to study the translational motion of molecules in solution, which relates to their size and shape. In the context of this compound, DOSY could be employed to monitor its polymerization, where the diffusion coefficient of the growing polymer chain would be significantly different from that of the monomer. nih.govchemspider.com It can also be used to analyze complex reaction mixtures without prior separation, helping to identify intermediates and byproducts in the synthesis of the β-lactone.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

X-ray crystallography provides the most definitive structural information by mapping the electron density of a single crystal, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.

Although a specific crystal structure for this compound is not publicly documented, the expected findings can be inferred from the structures of other β-lactones and diphenyl-substituted compounds. The analysis would precisely define the geometry of the strained four-membered oxetanone ring. The internal bond angles of the ring are expected to be significantly compressed from the ideal tetrahedral (109.5°) or trigonal planar (120°) geometries, which is the source of the ring strain. The C-C-O angle, for instance, would likely be near 90°.

Furthermore, crystallography would reveal the conformation of the two phenyl groups attached to C3. It would determine the torsion angles and whether the rings are symmetrically oriented. The analysis of the crystal packing would show how the molecules arrange themselves, identifying intermolecular interactions such as C-H···π stacking between the phenyl rings of adjacent molecules, which govern the crystal's stability and physical properties. spectroscopyonline.coms-a-s.org

Table 2: Hypothetical Key Crystallographic Parameters for this compound

| Parameter | Expected Value/Feature | Significance |

| Ring Bond Angles | ||

| C4-C3-C2 | ~90° | Confirms the strained geometry of the four-membered ring. |

| O1-C2-C3 | ~95° | Defines the geometry of the ester functional group within the strained ring. |

| Bond Lengths | ||

| C2=O | ~1.19 Å | Shorter than a typical ester C=O bond due to ring strain. |

| C3-C(phenyl) | ~1.52 Å | Standard sp³ C to sp² C single bond length. |

| Intermolecular Interactions | C-H···π interactions, van der Waals forces | Determine the crystal packing arrangement and influence melting point and solubility. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule's functional groups. For this compound, the most characteristic feature is the carbonyl (C=O) stretching vibration of the β-lactone ring.

Due to significant ring strain, the C=O bond in a four-membered lactone is forced to have more double-bond character. This results in a much higher stretching frequency compared to less strained esters or larger lactones. The carbonyl absorption band for this compound is expected to appear at a very high wavenumber, typically in the range of 1820-1845 cm⁻¹. pg.edu.pl This distinct peak serves as an excellent diagnostic marker for the presence of the β-lactone ring.

Other expected vibrational bands include:

Aromatic C-H stretch: Above 3000 cm⁻¹

Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region

C-O stretch: Strong absorption in the 1300-1100 cm⁻¹ range

These techniques are also powerful for reaction monitoring. For instance, in a reaction to synthesize the β-lactone, one could monitor the disappearance of the reactant's functional group peaks (e.g., a broad O-H stretch from a carboxylic acid) and the simultaneous appearance of the characteristic high-frequency C=O peak of the β-lactone product.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (C=O) Stretch | FT-IR | 1820 - 1845 | Strong |

| Aromatic C-H Stretch | FT-IR | 3020 - 3100 | Medium |

| Aromatic C=C Stretch | Raman | 1590 - 1610 | Strong |

| Ring C-O Stretch | FT-IR | 1150 - 1250 | Strong |

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment in Chiral Derivatives

This compound itself is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it will not exhibit a signal in chiroptical spectroscopy techniques like Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD).

However, these techniques become critically important for the stereochemical assignment of chiral derivatives of this compound. If a substituent is introduced at the C4 position, creating a chiral center (e.g., 3,3-diphenyl-4-methyl-2-oxetanone), two enantiomers (R and S) would exist.

Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light. A chiral derivative would exhibit characteristic CD signals (known as Cotton effects) in the region of its chromophores' electronic absorptions (e.g., the n→π* transition of the carbonyl group and the π→π* transitions of the phenyl rings). The sign of the Cotton effect (positive or negative) is directly related to the absolute configuration of the stereocenter.

Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength. It provides complementary information to CD and can also be used to determine the absolute configuration of chiral molecules.

By comparing experimentally measured CD or ORD spectra to those predicted by quantum chemical calculations, the absolute stereochemistry of a chiral β-lactone derivative can be unambiguously assigned. This is particularly valuable in asymmetric synthesis, where determining the enantiomeric excess and absolute configuration of the product is essential.

Emerging Research Directions and Future Perspectives on 3,3 Diphenyl 2 Oxetanone Chemistry

Sustainable Synthesis and Green Chemistry Approaches

The principles of green chemistry are progressively influencing the synthesis of complex molecules like 3,3-diphenyl-2-oxetanone, aiming to reduce environmental impact and enhance efficiency. jddhs.comuni-saarland.de Key areas of development include the use of greener solvents, catalytic systems, and energy-efficient reaction conditions. unife.ituniv-rennes.fr

One promising approach is the utilization of photoorganocatalysis, which employs visible light and an organic photocatalyst to drive chemical reactions. rsc.org This method offers a more sustainable alternative to traditional synthetic routes that may rely on harsh reagents and conditions. For instance, a general photoorganocatalytic synthesis of lactones has been developed through a selective C–H activation–alkylation of alcohols, followed by cyclization. rsc.org While not yet specifically applied to this compound, this strategy highlights a potential green route for its synthesis.

Another significant advancement is the development of robust and recyclable catalytic systems. The ring-expansion carbonylation (REC) of epoxides is an atom-economical pathway to β-lactones. nih.govresearchgate.net While homogeneous catalysts have shown high activity, their separation and recycling pose challenges. researchgate.net Recent research has focused on heterogenized catalysts, which offer easier separation and reusability, contributing to a more sustainable process. researchgate.net

The table below summarizes key green chemistry approaches and their potential application in the synthesis of this compound.

| Green Chemistry Approach | Description | Potential Application to this compound Synthesis |

| Photoorganocatalysis | Utilizes visible light and an organic photocatalyst for C-H activation and lactonization. rsc.org | A potential route starting from appropriate alcohol precursors under mild conditions. |

| Heterogeneous Catalysis | Employs solid-supported catalysts for easier separation and recycling, particularly in ring-expansion carbonylation. researchgate.net | Development of a recyclable catalyst for the carbonylation of a diphenyl-substituted epoxide. |

| Alternative Solvents | Replacement of hazardous organic solvents with greener alternatives like water or ionic liquids. jddhs.com | Performing the synthesis in a more environmentally benign solvent system. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. jddhs.com | The ring-expansion carbonylation of an epoxide is an example of a highly atom-economical reaction. nih.gov |

Bio-inspired Transformations and Biocatalysis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and sustainable alternative to traditional chemical synthesis. nih.govdntb.gov.ua Enzymes operate under mild conditions, exhibit high selectivity, and are biodegradable, making them ideal catalysts from a green chemistry perspective. mdpi.com

The microbial biosynthesis of lactones is a well-established field, although it has primarily focused on γ- and δ-lactones for the flavor and fragrance industry. mdpi.com However, the enzymatic machinery involved in these processes could potentially be engineered or adapted for the synthesis of β-lactones like this compound. The main biocatalytic routes for lactone synthesis include Baeyer-Villiger oxidations, oxidative lactonizations of diols, and reductive cyclizations of ketoesters. nih.gov

Baeyer-Villiger monooxygenases (BVMOs) are a class of enzymes that catalyze the oxidation of ketones to esters or lactones and represent a promising avenue for the biocatalytic synthesis of oxetanones. nih.gov While challenges remain in identifying or engineering BVMOs that can accommodate the specific steric bulk of a diphenyl-substituted precursor, the potential for highly enantioselective synthesis is a significant driver for further research.

Future research in this area will likely focus on:

Enzyme discovery: Screening for novel enzymes from diverse microbial sources that exhibit activity towards precursors of this compound.

Protein engineering: Modifying the active sites of known enzymes to improve their activity and selectivity for the desired transformation.

Cascade reactions: Designing multi-enzyme systems that can convert simple starting materials into this compound in a one-pot process. mdpi.com

Unexplored Reactivity Patterns and Derivatization Possibilities

The strained four-membered ring of oxetanones is a source of their rich reactivity, making them versatile building blocks in organic synthesis. acs.orgresearchgate.net While the ring-opening reactions of oxetanes are well-documented, there is still considerable scope for exploring new reactivity patterns and derivatization possibilities for this compound.

The derivatization of the oxetane (B1205548) core can lead to a diverse range of compounds with potentially valuable properties. For example, functionalization at the 3-position of the oxetane ring has been a subject of interest in medicinal chemistry. researchgate.net Although this compound is already substituted at this position, the phenyl groups themselves could be further functionalized to modulate the molecule's properties.

Recent advances in the functionalization of 3-oxetanone (B52913), a related compound, could inspire new approaches for the derivatization of this compound. nih.gov For instance, the development of methods for the synthesis of 3-aryloxetan-3-carboxylic acids opens up possibilities for introducing a wide range of substituents via decarboxylative coupling reactions. nih.gov

The table below outlines some potential areas for exploring the reactivity of this compound.

| Reactivity Pattern/Derivatization | Description | Potential Outcome |

| Ring-Opening Reactions | Nucleophilic attack at the carbonyl carbon or the β-carbon, leading to the cleavage of the oxetane ring. nih.gov | Synthesis of β-hydroxy acids and their derivatives with diphenyl substitution. |

| Ring-Expansion Reactions | Insertion of atoms into the oxetane ring to form larger heterocyclic systems. acs.org | Access to novel five- or six-membered heterocyclic scaffolds. |

| Functionalization of Phenyl Rings | Electrophilic aromatic substitution or other aromatic functionalization reactions on the diphenyl groups. | Creation of a library of 3,3-di(functionalized-phenyl)-2-oxetanones with tailored electronic and steric properties. |

| [4+2] Cycloadditions | Use of the oxetane as a four-atom component in cycloaddition reactions. acs.org | Formation of complex polycyclic structures. |

Challenges and Opportunities in Oxetanone Synthesis and Reactivity

Despite the significant potential of oxetanones, their synthesis and manipulation are not without challenges. The primary challenge in the synthesis of the oxetane ring is overcoming the inherent ring strain, which can make cyclization reactions kinetically and thermodynamically unfavorable. acs.org This often necessitates the use of highly reactive intermediates or forcing reaction conditions.

The propensity of the oxetane ring to undergo ring-opening reactions, while synthetically useful, can also be a challenge during synthesis and purification, as the ring can be sensitive to acidic or nucleophilic conditions. chemrxiv.org For this compound, the steric bulk of the two phenyl groups at the 3-position can also influence reactivity and may require carefully optimized reaction conditions.

However, these challenges are balanced by significant opportunities. The unique properties of the oxetane ring make it an attractive motif in medicinal chemistry, where it can serve as a bioisosteric replacement for other functional groups like gem-dimethyl or carbonyl groups, potentially improving a drug candidate's physicochemical properties. acs.orgresearchgate.net The development of new synthetic methods and a deeper understanding of the reactivity of oxetanones like this compound will undoubtedly open up new avenues for the discovery of novel molecules with interesting biological activities. nih.govresearchgate.net The creation of spirocyclic structures derived from 3-oxetanone is also an area of growing interest. mdpi.com

Q & A

Basic Question: What are the established synthetic routes for 3,3-Diphenyl-2-oxetanone, and what are their key optimization parameters?

Methodological Answer:

The primary synthetic route involves the intramolecular cyclization of 3,3-diphenyl-2-hydroxypropionic acid under acidic conditions to form the β-lactone ring. Key parameters include:

- Catalyst selection : Use of p-toluenesulfonic acid (PTSA) or Lewis acids like BF₃·Et₂O to enhance cyclization efficiency.

- Temperature control : Reactions typically proceed at 80–100°C to balance reaction rate and byproduct suppression.

- Solvent optimization : Anhydrous toluene or dichloromethane minimizes hydrolysis of the lactone intermediate .

For analogs like 2-(3-chlorophenyl)-2-oxoacetaldehyde, similar lactonization strategies are employed, with halogen substituents requiring adjusted stoichiometry to avoid steric hindrance .

Basic Question: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Critical for confirming the lactone structure. The carbonyl carbon (C=O) in the β-lactone ring resonates at ~170–175 ppm in ¹³C NMR. Aromatic protons from diphenyl groups appear as multiplet signals between 7.2–7.6 ppm in ¹H NMR .

- FT-IR : Strong absorbance at ~1800 cm⁻¹ confirms the lactone carbonyl stretch.

- HPLC-MS : Used to assess purity (>95%) and detect trace impurities, especially hydrolyzed byproducts .

Basic Question: What safety precautions are recommended when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles are mandatory. Use fume hoods to avoid inhalation of acrid smoke emitted during decomposition .

- Toxicity management : Classified as a questionable carcinogen with tumorigenic data in rats (TDLo = 380 mg/kg over 19 weeks). Avoid skin contact using double-layered gloves and conduct regular waste disposal audits .

Advanced Question: How can researchers resolve contradictions in tumorigenicity data for this compound?

Methodological Answer:

Contradictions in toxicity studies (e.g., tumorigenic vs. non-tumorigenic results) require:

- Dose-response reevaluation : Use subchronic dosing regimens (e.g., 10–100 mg/kg over 12 weeks) to identify threshold effects.

- Mechanistic studies : Employ in vitro assays (e.g., Ames test for mutagenicity) to isolate carcinogenic pathways.

- Meta-analysis : Compare datasets across studies, adjusting for variables like animal strain (e.g., Sprague-Dawley vs. Wistar rats) and administration route (oral vs. dermal) .

Advanced Question: What computational methods are suitable for studying the reaction mechanisms involving this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate activation energies for lactone ring-opening reactions, focusing on nucleophilic attack sites (e.g., by water or amines).

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways, particularly in polar aprotic solvents like DMF.

- QSAR modeling : Predict biological activity by correlating electronic properties (e.g., HOMO-LUMO gaps) with experimental toxicity data .

Advanced Question: How to design stability studies for this compound under various environmental conditions?

Methodological Answer:

- Accelerated degradation testing : Expose the compound to elevated temperatures (40–60°C), UV light, and varying pH (2–12) to simulate long-term storage.

- Analytical endpoints : Monitor lactone hydrolysis via HPLC (retention time shifts) and quantify degradation products (e.g., 3,3-diphenyl-2-hydroxypropionic acid).

- Statistical design : Use factorial experiments (e.g., 2³ design) to assess interactions between temperature, humidity, and light .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.